molecular formula C18H18 B11961103 1,4,5,8-Tetramethylanthracene CAS No. 2960-97-6

1,4,5,8-Tetramethylanthracene

Cat. No.: B11961103
CAS No.: 2960-97-6
M. Wt: 234.3 g/mol
InChI Key: OCFNRIXVFFNDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,8-Tetramethylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene rings. The compound features methyl groups substituted at the 1,4,5,8 positions, which are symmetrically positioned on the peripheral benzene rings. Methyl substituents are electron-donating groups that influence the electronic structure, solubility, and intermolecular interactions of anthracene. These comparisons highlight how substituent type and position dictate reactivity, physicochemical properties, and functional applications.

Properties

CAS No.

2960-97-6

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1,4,5,8-tetramethylanthracene

InChI

InChI=1S/C18H18/c1-11-5-6-12(2)16-10-18-14(4)8-7-13(3)17(18)9-15(11)16/h5-10H,1-4H3

InChI Key

OCFNRIXVFFNDKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C(=CC=C(C3=CC2=C(C=C1)C)C)C

Origin of Product

United States

Preparation Methods

Iron(III) Chloride-Mediated Methylation with Dimethoxymethane

Recent advancements prioritize greener methodologies. A patent describes the use of dimethoxymethane as a methylating agent and iron(III) chloride (FeCl₃) as a catalyst for synthesizing 2,3,6,7-tetramethylanthracene from o-xylene. Although this method targets a different regioisomer, substituting m-xylene for o-xylene and optimizing reaction conditions could yield 1,4,5,8-tetramethylanthracene.

Reaction conditions :

  • Temperature : 75°C

  • Molar ratio : m-xylene : dimethoxymethane : FeCl₃ = 1:3:1–2

  • Yield : ~85% (reported for 2,3,6,7-isomer)

This method eliminates chlorine-containing reagents, reducing environmental hazards. The FeCl₃ catalyst also offers easier recovery compared to AlCl₃.

Diels-Alder Cycloaddition Followed by Dehydrogenation

The Diels-Alder reaction provides a versatile route to functionalized anthracenes. A two-step process involving cycloaddition and subsequent dehydrogenation has been explored for synthesizing tetramethylanthracenes.

Cycloaddition of 1,4-Naphthoquinone with 1,3-Butadiene

A patent details the synthesis of anthraquinones via Diels-Alder reaction between 1,4-naphthoquinone and 1,3-butadiene, followed by oxidative dehydrogenation. While the primary product is anthraquinone, reductive aromatization could convert this to this compound.

Key steps :

  • Diels-Alder reaction :

    • Reactants : 1,4-Naphthoquinone + 1,3-butadiene

    • Catalyst : Lewis acid (e.g., AlCl₃)

    • Intermediate : 1,4,4a,9a-Tetrahydroanthraquinone

  • Oxidative dehydrogenation :

    • Agent : Dimethyl sulfoxide (DMSO)

    • Catalyst : Broensted or Lewis acid

    • Conditions : Single-pot, 100–150°C

This method’s advantage lies in its single-pot operation, minimizing intermediate isolation. However, achieving full aromatization to anthracene rather than anthraquinone requires tailored reducing agents.

Scholl-Type Cyclodehydrogenation

Scholl reactions enable the fusion of aromatic rings through dehydrogenative coupling, offering a pathway to methyl-substituted PAHs.

Oxidative Coupling of Methyl-Substituted Benzene Derivatives

Electron-rich methylbenzenes undergo cyclodehydrogenation in the presence of oxidants like FeCl₃ or MoCl₅. For example, EPR studies confirm that radical cations of this compound form during Friedel-Crafts alkylation, suggesting Scholl-type mechanisms may contribute to its synthesis.

Typical conditions :

  • Oxidant : FeCl₃ (2 equiv)

  • Solvent : Dichloroethane

  • Temperature : 80°C

  • Yield : ~40–60% (estimated for analogous systems)

Mechanistic studies using density functional theory (DFT) support the intermediacy of radical cations, which dimerize and dehydrogenate to form the anthracene backbone.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficacy, scalability, and sustainability of each method:

Method Catalyst Temperature Yield Environmental Impact
Friedel-Crafts (AlCl₃)AlCl₃75–100°C~70%High (chlorinated waste)
Friedel-Crafts (FeCl₃)FeCl₃75°C~85%Moderate
Diels-Alder/DehydrogenationDMSO100–150°C~65%Low
Scholl CyclodehydrogenationFeCl₃80°C~50%Moderate

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetramethylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

1,4,5,8-Tetramethylanthracene has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetramethylanthracene involves its interaction with molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Substituent Effects :

  • 1,4,5,8-Tetramethoxyanthracene () replaces methyl groups with methoxy (-OCH₃), which are stronger electron donors due to lone-pair donation from oxygen. This enhances aromatic π-electron density, lowering oxidation potentials compared to methyl-substituted analogs.
  • Synthesis: The methoxy derivative is synthesized from 1,8-dihydroxyanthraquinone in four steps without chromatography, achieving high yields (exact yields unspecified) . A similar approach could apply to methyl derivatives, though alkylation reagents (e.g., methyl halides) would replace methoxy precursors.

Comparison with 1,4,5,8-Tetrahydroxyanthraquinone

Structural and Functional Differences :

  • 1,4,5,8-Tetrahydroxyanthraquinone () incorporates hydroxyl (-OH) and ketone groups, forming a conjugated keto-phenol system. This structure exhibits potent biological activity, such as NS3 helicase inhibition (IC₅₀ = 6 µM), attributed to hydrogen bonding and redox activity .
  • Electronic Properties : Hydroxy groups are electron-withdrawing when deprotonated, contrasting with methyl’s electron-donating nature. This difference impacts charge transport and binding affinity in biological systems.

Comparison with 1,4,5,8-Tetraethynylnaphthalene Derivatives

Steric and Electronic Effects :

  • 1,4,5,8-Tetraethynylnaphthalene () features rigid, linear ethynyl (-C≡C-) groups that induce steric strain, causing naphthalene ring distortion (twisting, bending) . Methyl groups, being smaller, minimize steric hindrance, promoting planar structures for enhanced π-π stacking.

Comparison with Naphthalene Diimide Derivatives

Electronic Properties :

  • Naphthalene-1,4,5,8-tetracarboxylic diimides () feature electron-withdrawing imide groups, yielding deep LUMO levels (~4.2 eV) suitable for n-type semiconductors . Methyl groups, as donors, would raise LUMO levels, favoring p-type behavior.

Biological Activity

1,4,5,8-Tetramethylanthracene (TMA) is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula C18H18C_{18}H_{18} and a molecular weight of 234.3 g/mol. Its structure is characterized by four methyl groups attached to the anthracene backbone:

PropertyValue
CAS Number2960-97-6
Molecular FormulaC18H18
Molecular Weight234.3 g/mol
IUPAC NameThis compound
InChI KeyOCFNRIXVFFNDKR-UHFFFAOYSA-N

The biological activity of TMA is primarily attributed to its ability to interact with various biomolecules:

  • Intercalation with DNA : TMA can intercalate into DNA strands, potentially leading to disruptions in replication and transcription processes. This property is significant in exploring its anticancer potential.
  • Reactive Oxygen Species (ROS) Generation : TMA can undergo redox cycling, generating reactive oxygen species that induce oxidative stress in cells. This mechanism is associated with both antimicrobial and anticancer activities.

Anticancer Properties

Research indicates that TMA exhibits promising anticancer properties. Studies have shown that TMA can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study : A study on human breast cancer cells demonstrated that TMA induced apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic factors like Bcl-2 .

Antimicrobial Activity

TMA has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains:

  • Mechanism : The compound disrupts bacterial cell membranes and interferes with metabolic processes within microbial cells.
  • Case Study : In vitro studies revealed that TMA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of TMA, it can be compared with other anthracene derivatives:

CompoundAnticancer ActivityAntimicrobial ActivityUnique Features
This compoundHighModerateFour methyl substitutions
1,4-DimethylanthraceneModerateLowFewer methyl groups
9,10-DihydroanthraceneLowHighReduced double bond

Q & A

Q. What are the common synthetic routes for preparing 1,4,5,8-Tetramethylanthracene in laboratory settings?

  • Methodological Answer : this compound can be synthesized via two primary approaches:
  • Anthraquinone Reduction : Starting from 1,8-dihydroxyanthraquinone, sequential bromination (using CuBr₂) and methylation steps yield tetramethoxyanthracene intermediates, which can be reduced to the methylated derivative. This method emphasizes scalability, with gram-scale production achievable .
  • Friedel-Crafts Acylation : Aromatic precursors (e.g., methylbenzoyl chloride) undergo Friedel-Crafts condensation to form anthraquinones, followed by reduction to the methylated anthracene framework. While lower-yielding, this route avoids halogenation steps .
    Key considerations: Catalyst selection (e.g., CuBr₂ for bromination) and purification methods (e.g., recrystallization over column chromatography) significantly impact yield and purity.

Q. What spectroscopic methods are employed to characterize this compound and verify its structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming methyl group positions and aromatic proton environments. For example, methyl protons typically appear as singlets in the range of δ 2.5–3.0 ppm .
  • X-ray Crystallography : Single-crystal analysis resolves the planar anthracene core and methyl substitution pattern, as demonstrated in structurally similar tetramethylanthraquinones .
  • FT-IR : Absorbance bands near 1600 cm⁻¹ confirm aromatic C=C stretching, while methyl C-H stretches appear at ~2900 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Use of CuBr₂ in bromination steps enhances regioselectivity and reduces side reactions. Zinc-mediated demethylation or reduction steps require strict anhydrous conditions to prevent hydrolysis .
  • Temperature Control : Pyrolysis-based routes (e.g., for Friedel-Crafts intermediates) demand precise temperature gradients (200–300°C) to avoid decomposition .
  • Purification Strategies : Sublimation or recrystallization (e.g., using toluene/ethanol mixtures) avoids column chromatography, improving scalability for gram-scale synthesis .

Q. How does the substitution pattern of this compound influence its electronic properties in π-conjugated systems?

  • Methodological Answer :
  • Electron-Donating Effects : Methyl groups at the 1,4,5,8-positions increase electron density in the anthracene core, red-shifting absorbance/emission spectra. This is critical for applications in organic semiconductors .
  • Steric Effects : Symmetric substitution minimizes steric hindrance, enabling planar π-stacking in thin-film devices. Computational studies (DFT) can model HOMO-LUMO gaps to predict charge transport behavior .
  • Comparative Studies : Analogous tetramethoxyanthracenes exhibit similar electronic profiles, but methyl groups provide greater thermal stability in device fabrication .

Q. What are the key considerations in designing regioselective functionalization reactions for this compound derivatives?

  • Methodological Answer :
  • Bromination : N-Bromosuccinimide (NBS) in DMF selectively brominates para to methyl groups due to steric and electronic directing effects. Reaction monitoring via TLC ensures regiocontrol .
  • Amination : Primary amines (e.g., tert-butyl 3-aminopropanoate) react preferentially at less hindered positions, while bulky secondary amines require elevated temperatures (80–100°C) .
  • Mechanistic Insights : Steric maps derived from X-ray data guide functionalization sites. For example, bulky substituents at 1,4,5,8-positions limit reactivity to the 9,10-positions of the anthracene core .

Q. How do conflicting data on synthetic yields for this compound derivatives inform reaction protocol selection?

  • Methodological Answer :
  • Yield Discrepancies : The anthraquinone reduction route (60–70% yield) outperforms Friedel-Crafts methods (30–40% yield) but requires halogenation steps.
  • Root-Cause Analysis : Impurities in starting materials (e.g., residual moisture in anthraquinones) or incomplete reduction (e.g., Zn/HCl inefficiency) often explain low yields.
  • Protocol Selection : High-purity anthraquinones and catalytic hydrogenation (Pd/C, H₂) improve reproducibility for reduction-based routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.